3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable pyrrolidine precursor under basic conditions.
The final step involves the coupling of the quinoline-pyrrolidine intermediate with a chromenone derivative. This can be achieved through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides or chromenone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Quinoline N-oxides, chromenone derivatives
Reduction: Alcohols, amines
Substitution: Functionalized quinoline or pyrrolidine derivatives
Scientific Research Applications
3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The pyrrolidine ring may enhance binding affinity to protein targets, while the chromenone structure can participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)benzonitrile
- 1-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- 2-aminopyrimidine derivatives
Uniqueness
3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a chromenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Biological Activity
3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a hybrid compound that combines a quinoline moiety, a pyrrolidine ring, and a chromenone structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The structural features of this compound are associated with various pharmacological effects, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves several steps, starting with the preparation of the quinoline derivative through methods like the Skraup synthesis. Subsequent reactions include nucleophilic substitutions to introduce the pyrrolidine ring and condensation reactions to form the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related quinoline derivatives can inhibit the growth of breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung fibroblast (MRC-5) cell lines at specific concentrations .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
3a | MDA-MB-231 | 10 | <47 |
3b | PC-3 | 15 | 56 |
4e | MRC-5 | 15 | >82 |
The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds range from 28 to 48 µM, indicating that these derivatives possess notable cytotoxic properties against cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting replication in cancer cells. Additionally, the chromenone structure may participate in redox reactions, enhancing its bioactivity.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. The presence of the quinoline moiety is particularly significant as it has been associated with various antibacterial and antifungal activities. Studies suggest that derivatives of this compound could be explored further for their potential use against resistant strains of bacteria .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of various derivatives based on the core structure of this compound. For example:
- Antitumor Activity : A study on related quinoline derivatives demonstrated their effectiveness against non-small cell lung cancer (NSCLC) models, showcasing their potential as therapeutic agents in oncology .
- In Vitro Studies : In vitro assays have confirmed that several synthesized analogs exhibit significant growth inhibition in multiple cancer cell lines, reinforcing the therapeutic potential of these compounds .
Properties
IUPAC Name |
3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-22(18-13-16-5-1-2-8-19(16)29-23(18)27)25-12-10-17(14-25)28-20-9-3-6-15-7-4-11-24-21(15)20/h1-9,11,13,17H,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEIFZSKOKRKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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